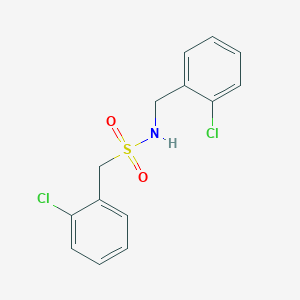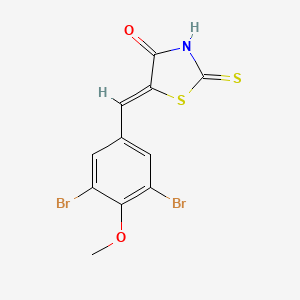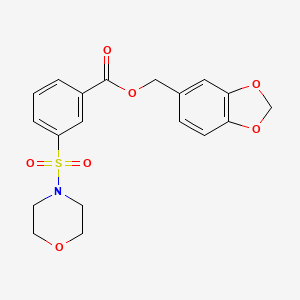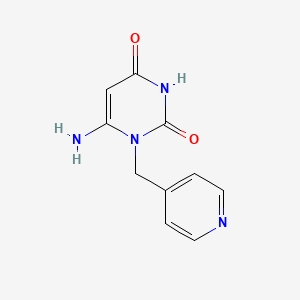![molecular formula C21H18ClNO3 B3748793 1-[5-(2-chlorophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline](/img/structure/B3748793.png)
1-[5-(2-chlorophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline
説明
1-[5-(2-chlorophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline, also known as FGIN-1-27, is a synthetic compound that belongs to the class of isoquinoline alkaloids. This compound has been extensively studied for its potential therapeutic applications in various neurological disorders.
作用機序
The exact mechanism of action of 1-[5-(2-chlorophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline is not fully understood. However, studies have shown that it acts as a selective dopamine D3 receptor antagonist and a partial dopamine D4 receptor agonist. It also has affinity for serotonin 5-HT1A and 5-HT2A receptors. These actions are believed to contribute to its neuroprotective and cognitive-enhancing effects.
Biochemical and Physiological Effects:
1-[5-(2-chlorophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline has been shown to increase the levels of brain-derived neurotrophic factor (BDNF) and cAMP response element-binding protein (CREB) in the brain. These proteins are involved in the growth and survival of neurons and play a crucial role in learning and memory. 1-[5-(2-chlorophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline has also been shown to reduce oxidative stress and inflammation in the brain.
実験室実験の利点と制限
1-[5-(2-chlorophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has a high affinity for dopamine D3 and D4 receptors, which makes it a useful tool for studying the role of these receptors in neurological disorders. However, 1-[5-(2-chlorophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline has some limitations. It has poor water solubility, which can make it difficult to administer in animal studies. It also has a relatively short half-life, which can limit its effectiveness in some experiments.
将来の方向性
There are several future directions for research on 1-[5-(2-chlorophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline. One direction is to investigate its potential therapeutic applications in other neurological disorders such as Huntington's disease and multiple sclerosis. Another direction is to study its mechanism of action in more detail to better understand its neuroprotective and cognitive-enhancing effects. Additionally, researchers can explore ways to improve the solubility and half-life of 1-[5-(2-chlorophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline to make it a more effective tool for lab experiments.
科学的研究の応用
1-[5-(2-chlorophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline has been shown to have potential therapeutic applications in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. Studies have shown that 1-[5-(2-chlorophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline has neuroprotective effects and can improve cognitive function in animal models of these disorders.
特性
IUPAC Name |
1-[5-(2-chlorophenyl)furan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO3/c1-24-19-11-13-9-10-23-21(15(13)12-20(19)25-2)18-8-7-17(26-18)14-5-3-4-6-16(14)22/h3-8,11-12H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYSJYAANFFYOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN=C2C3=CC=C(O3)C4=CC=CC=C4Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(2-Chlorophenyl)furan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-(4-allyl-5-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B3748732.png)

![methyl [4-({[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]acetyl}amino)phenoxy]acetate](/img/structure/B3748736.png)
![2-({4-(4-methoxyphenyl)-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3748743.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3748752.png)
![4,4'-[1,4-piperazinediylbis(methylene)]bis(1,6-heptadien-4-ol)](/img/structure/B3748757.png)
![[(2-oxo-1-azepanyl)methyl][2-(2-oxo-1-pyrrolidinyl)ethyl]phosphinic acid](/img/structure/B3748773.png)

![N-[2-(dimethylamino)ethyl]-N'-phenylurea](/img/structure/B3748783.png)


![6,7-dimethoxy-1-[5-(3-nitrophenyl)-2-furyl]-3,4-dihydroisoquinoline](/img/structure/B3748797.png)